molecular formula C11H12ClNO4 B8550268 5-(1-Chloro-2-methyl-2-nitropropyl)-2H-1,3-benzodioxole CAS No. 63860-91-3

5-(1-Chloro-2-methyl-2-nitropropyl)-2H-1,3-benzodioxole

Cat. No. B8550268
M. Wt: 257.67 g/mol
InChI Key: HPTQKOJVZNJDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04073798

Procedure details

A solution of 242.8 g (1.016 moles) of 1,1-dimethyl-2-hydroxy-2-(3,4-methylenedioxyphenyl)nitroethane in 500 ml of benzene was treated with 139 g (84 ml, 1.17 moles) of thionyl chloride, after which the mixture was refluxed for 4 hours, cooled slightly and concentrated to a dark yellow oil which crystallised on cooling and seeding. The resulting solid was broken up and dispersed in 150 ml of 2-propanol after which it was separated, washed twice with cold 2-propanol and dried to give crude 1,1-dimethyl-2-chloro-2-(3,4-methylenedioxyphenyl)nitroethane as a light yellow solid, m.p. 63°-66° C (Yield 230.9 g). A 201.3 g portion of the crude product was treated with "Darco" (Trade Mark) and recrystallised from 402 ml of SDA-30 to give 181.6 g (79.6%) of the pure product as a white solid, m.p. 65°-67° C.
Name
1,1-dimethyl-2-hydroxy-2-(3,4-methylenedioxyphenyl)nitroethane
Quantity
242.8 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N+:15]([O-:17])=[O:16])([CH3:14])[CH:3](O)[C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[CH:5]=1.S(Cl)([Cl:20])=O.C>C1C=CC=CC=1>[CH3:1][C:2]([N+:15]([O-:17])=[O:16])([CH3:14])[CH:3]([Cl:20])[C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[CH:5]=1

Inputs

Step One
Name
1,1-dimethyl-2-hydroxy-2-(3,4-methylenedioxyphenyl)nitroethane
Quantity
242.8 g
Type
reactant
Smiles
CC(C(C1=CC2=C(C=C1)OCO2)O)(C)[N+](=O)[O-]
Name
Quantity
84 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which the mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled slightly
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallised
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
ADDITION
Type
ADDITION
Details
dispersed in 150 ml of 2-propanol after which it
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed twice with cold 2-propanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crude 1,1-dimethyl-2-chloro-2-(3,4-methylenedioxyphenyl)nitroethane as a light yellow solid, m.p. 63°-66° C (Yield 230.9 g)
CUSTOM
Type
CUSTOM
Details
recrystallised from 402 ml of SDA-30

Outcomes

Product
Name
Type
product
Smiles
CC(C(C1=CC2=C(C=C1)OCO2)Cl)(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 181.6 g
YIELD: PERCENTYIELD 79.6%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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